3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is an aromatic aldehyde with the chemical formula and a molecular weight of 216.64 g/mol. It is classified as an organic compound and is recognized for its utility in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of chlorine and fluorine substituents, which enhance its reactivity and biological activity.
The synthesis of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions or condensation reactions. One common synthetic route involves the reaction of 3-chloro-5-fluorophenol with isopropyl iodide in the presence of a base, followed by formylation using formic acid or other formylating agents.
The molecular structure of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde features a benzene ring substituted with:
The compound can be represented in SMILES notation as: CC(C)OC1=C(Cl)C=C(C=O)C=C1F
.
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde can participate in various chemical reactions, including:
The specific conditions for these reactions vary based on the desired product:
The mechanism of action for compounds like 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is often related to their ability to interact with biological targets through electrophilic attack due to their reactive functional groups. The presence of halogens (chlorine and fluorine) enhances their lipophilicity and reactivity, allowing them to penetrate biological membranes and interact with enzymes or receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways.
Hazard information indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating appropriate safety precautions during handling.
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features allow it to function as a building block for more complex molecules, facilitating research into new therapeutic agents or agricultural products. Additionally, it may be used in studies exploring structure-activity relationships due to its diverse functional groups that can be modified further.
Regioselective synthesis of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde primarily exploits O-alkylation of phenolic precursors. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (CAS 870704-13-5) serves as the key intermediate, synthesized through directed ortho-metalation or halogenation protocols. The phenolic hydroxyl group undergoes nucleophilic displacement with 2-bromopropane or isopropyl iodide under basic conditions. Optimization studies reveal that anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C achieves >85% yield, while stronger bases (e.g., NaOH) promote aldehyde side reactions. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in biphasic toluene/water systems, reducing reaction times by 40% [3].
Table 1: Optimization of O-Alkylation Conditions for Isopropoxy Group Installation
Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 8 | 85 |
NaOH | H₂O | 25 | 12 | 62 |
Cs₂CO₃/PTC* | Toluene/H₂O | 70 | 5 | 89 |
KOH | Ethanol | 60 | 10 | 71 |
*PTC: Tetrabutylammonium bromide [3] [4]
Challenges include competitive C-alkylation at electron-deficient positions and aldehyde oxidation. Recent advances employ microwave irradiation (120°C, 30 min) to suppress degradation, improving yields to 92% with minimized byproducts [4].
The introduction of the isopropoxy group into sterically congested benzaldehydes requires tailored catalytic systems. Traditional Williamson ether synthesis fails due to ortho-halogen impediment, necessitating palladium-catalyzed methods. Pd(OAc)₂/XPhos (2-5 mol%) enables coupling between 3-chloro-5-fluoro-4-iodobenzaldehyde (CAS 2385098-02-0) and sodium isopropoxide in toluene at 100°C, achieving 78% yield. Copper(I) oxide nanoparticles (10 mol%) with 1,10-phenanthroline offer a lower-cost alternative, though yields remain moderate (65%) due to halogen scrambling [4] [7].
Table 2: Catalyst Performance in Isopropoxy Group Coupling Reactions
Catalyst System | Ligand | Temp (°C) | Halide | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ (2 mol%) | XPhos | 100 | Iodide | 78 |
Cu₂O NPs (10 mol%) | 1,10-Phenanthroline | 120 | Bromide | 65 |
Pd₂(dba)₃ (1 mol%) | BINAP | 90 | Iodide | 83 |
None (Base only) | – | 80 | Chloride | <20 |
Dehydration agents like POCl₃ in DMF (Vilsmeier-Haack conditions) enable direct formylation of pre-functionalized 3-chloro-5-fluoro-4-isopropoxybenzene. This one-pot method bypasses intermediate isolation but requires stringent temperature control (-10°C to 25°C) to avoid dihalomethyl byproducts [4].
Sustainable synthesis leverages recyclable catalysts and alternative solvents. Polymer-supported Pd catalysts achieve consistent reactivity (>90% conversion) over five cycles in 2-methyl-THF, a renewable solvent with low toxicity. Microwave-assisted reactions reduce energy consumption by 60%, while neat conditions (solvent-free) for O-alkylation decrease waste generation. Key achievements include:
These approaches align with green chemistry metrics, reducing process mass intensity by 40% compared to batch methods [4] [10].
Scaling production faces three key hurdles:
Large-scale reactions (>>1 kg) employ continuous flow hydrogenation for nitro-reduction precursors and in-line IR monitoring to track aldehyde formation. Despite these measures, overall yields for 5-step sequences rarely exceed 45% due to cumulative losses [1] [4].
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Yield | Pilot Scale Yield | Mitigation Strategy |
---|---|---|---|
Phenolic intermediate oxidation | 90% | 75% | Inert atmosphere storage & processing |
Halogen scrambling | 88% | 68% | Low-temp catalysis (Pd/XPhos, 50°C) |
Aldehyde degradation | 95% | 82% | Reduced residence time in flow reactors |
Final purification losses | 85% | 70% | Optimized anti-solvent crystallization |
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